molecular formula C20H28N2S B4079796 N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea

N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea

Cat. No. B4079796
M. Wt: 328.5 g/mol
InChI Key: OMQVHWFEZXQLEN-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea (ABT) is a chemical compound that has been widely studied for its potential applications in various fields of science. ABT is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of inflammation. It has also been shown to have anti-viral activity against certain viruses, including HIV-1.

Advantages and Limitations for Lab Experiments

N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea has several advantages for lab experiments, including its high purity and stability. However, it also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanisms of action. Additionally, further research is needed to fully understand the potential advantages and limitations of N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea for lab experiments.
Conclusion:
N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea is a promising chemical compound that has shown potential applications in various fields of science. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and there are several future directions for further research. Despite its potential advantages, it is important to consider the limitations of N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea for lab experiments and to exercise caution when working with this compound.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, among others.

properties

IUPAC Name

1-[1-(1-adamantyl)ethyl]-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2S/c1-14(22-19(23)21-13-15-5-3-2-4-6-15)20-10-16-7-17(11-20)9-18(8-16)12-20/h2-6,14,16-18H,7-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQVHWFEZXQLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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